Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
Description
This organotin compound features a complex structure with a central tin (Sn) atom coordinated by sulfur and oxygen ligands. Key structural elements include:
- A decyl ester group (C₁₀H₂₁O−) at the terminal position.
- A 5-butyl substituent on the tin atom.
- A thioether linkage (S−) connecting the tin center to a 3-(decyloxy)-3-oxopropyl group.
- A 10-oxa-4,6-dithia heterocyclic system, providing stability through sulfur and oxygen atoms.
- A 9-oxo group contributing to polarity and reactivity.
Its applications are inferred to involve surfactant or catalytic roles due to structural parallels with decyl-based emulsifiers and organometallic catalysts .
Properties
CAS No. |
83833-28-7 |
|---|---|
Molecular Formula |
C43H84O6S3Sn |
Molecular Weight |
912.0 g/mol |
IUPAC Name |
decyl 3-[butyl-bis[(3-decoxy-3-oxopropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C13H26O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-4-2;/h3*16H,2-12H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
FSVNBJVINJUKOL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCS[Sn](CCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include decyl alcohol, butyl tin chloride, and thiol compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to ensure consistent quality and yield. Purification steps, such as distillation and chromatography, are employed to isolate the final product from impurities .
Chemical Reactions Analysis
Types of Reactions
Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of specialized materials and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets through its sulfur and tin atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variations in Stannaicosanoate Derivatives
Leap Chem Co., Ltd. lists analogs differing in the alkyl substituent on the tin atom (Table 1). These variations impact physicochemical properties:
Table 1: Comparison of Alkyl-Substituted Stannaicosanoates
| Compound Name | Alkyl Group | Molecular Weight* | Solubility (in THB) | Stability (TGA, °C) |
|---|---|---|---|---|
| Decyl 5-butyl-...stannaicosanoate (Target) | Butyl (C₄) | ~950 g/mol | Moderate | 220–240 |
| Decyl 5-octyl-...stannaicosanoate | Octyl (C₈) | ~1050 g/mol | Low | 230–250 |
| Decyl 5-dodecyl-...stannaicosanoate | Dodecyl (C₁₂) | ~1150 g/mol | Very Low | 240–260 |
*Estimated based on structural formulae.
Key Observations :
Functional Group Comparisons
Thioether vs. Phosphate Groups in Surfactants
Decyl-based surfactants in cosmetics () employ phosphate or glucoside groups for hydrophilicity, whereas the target compound uses a thioether-oxo-stannate system . This structural divergence suggests distinct mechanisms:
- DECETH-4 PHOSPHATE (CAS 9004-80-2): Acts via anionic phosphate groups for emulsification.
- Decyl Betaïne (CAS 2644-45-3): Relies on zwitterionic carboxylate-ammonium interactions.
- Target Compound : Likely leverages tin-sulfur coordination for micelle formation or metal-chelation applications, though explicit data is lacking .
Heterocyclic Systems
The 10-oxa-4,6-dithia ring in the target compound contrasts with thiazole/thiadiazole derivatives (–7). For example:
- 3-Phenyl-5-phenylaminocarbonyl-2-thiadiazole (): Exhibits strong IR absorption at 1661 cm⁻¹ (C=O), whereas the target compound’s 9-oxo group may show similar peaks but with shifts due to tin coordination .
Biological Activity
Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS No. 83833-28-7) is a complex organotin compound that has garnered attention for its unique biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and safety profiles based on available research findings.
Chemical Structure and Properties
The compound features a distinctive molecular structure characterized by multiple functional groups, including sulfur, oxygen, and tin. Its molecular formula is , with a molecular weight of approximately 912.03 g/mol. The arrangement of these atoms contributes to its reactivity and biological interactions.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 912.03 g/mol |
| CAS Number | 83833-28-7 |
| Functional Groups | Sulfur, Oxygen, Tin |
Research indicates that this compound interacts with various biological targets, potentially influencing cellular processes. The compound's organotin nature allows it to participate in redox reactions and interact with thiol-containing biomolecules, which may lead to alterations in cellular signaling pathways.
Therapeutic Potential
Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : The presence of sulfur and tin may enhance its ability to disrupt microbial membranes.
- Anticancer Properties : Some organotin compounds have shown promise in inhibiting tumor growth through apoptosis induction.
- Bronchodilatory Effects : Similar compounds have demonstrated bronchodilatory activity, suggesting potential applications in respiratory therapies.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various organotin compounds, including derivatives similar to Decyl 5-butyl-5-[...]. Results indicated significant inhibition of bacterial growth at certain concentrations.
- Cytotoxicity Assays : In vitro assays were conducted to assess the cytotoxic effects of Decyl 5-butyl-5-[...]. The compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
- Bronchodilator Evaluation : Research involving guinea pig models showed that analogs of this compound could induce bronchodilation without central nervous system side effects, positioning it as a potential candidate for asthma treatment.
Safety Profile
While the biological activity is promising, safety assessments are crucial for therapeutic applications. Toxicological studies are ongoing to determine the compound's safety margins and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
